molecular formula C18H12O B14623312 Tetraphen-6-OL CAS No. 56183-17-6

Tetraphen-6-OL

Cat. No.: B14623312
CAS No.: 56183-17-6
M. Wt: 244.3 g/mol
InChI Key: LBOMLVKHYZFFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphen-6-OL is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, consisting of four fused benzene rings with a hydroxyl group attached to the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraphen-6-OL typically involves the oxidative coupling of dilithiobiphenyl derivatives. This method utilizes a transition metal catalyst to facilitate the formation of carbon-carbon bonds between hydrocarbon fragments . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tetraphen-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of tetraphen-6-one and tetraphen-6-quinone.

    Reduction: Formation of dihydrothis compound.

    Substitution: Formation of halogenated or alkylated this compound derivatives.

Scientific Research Applications

Tetraphen-6-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraphen-6-OL involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraphen-6-OL is unique due to its specific hydroxyl group placement, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse functionalization, making it a versatile compound in various applications.

Properties

CAS No.

56183-17-6

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[a]anthracen-6-ol

InChI

InChI=1S/C18H12O/c19-18-11-14-7-3-4-8-15(14)16-9-12-5-1-2-6-13(12)10-17(16)18/h1-11,19H

InChI Key

LBOMLVKHYZFFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.